Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid
Description
Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid (CAS: 83846-88-2) is a carbamate-protected amino acid derivative with the molecular formula C₁₁H₁₀Cl₃NO₄ . Its structure features a phenyl group attached to an acetic acid backbone, where the amino group is protected by the (2,2,2-trichloroethoxy)carbonyl (Teoc) group. The Teoc group is a robust blocking agent widely used in organic synthesis to shield amines during multi-step reactions, particularly in peptide and glycan synthesis . The trichloroethoxy moiety enhances stability under acidic conditions while allowing selective deprotection via reductive methods (e.g., Zn/AcOH) .
Properties
CAS No. |
59510-79-1 |
|---|---|
Molecular Formula |
C11H10Cl3NO4 |
Molecular Weight |
326.6 g/mol |
IUPAC Name |
2-phenyl-2-(2,2,2-trichloroethoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C11H10Cl3NO4/c12-11(13,14)6-19-10(18)15-8(9(16)17)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,15,18)(H,16,17) |
InChI Key |
LROKCBKQEZCUKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC(Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of Phenylacetic Acid Azanyl Ester
The Troc-protected hydroxylamine (TrocNHOH) is coupled with phenylacetic acid using dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of hydroxybenzotriazole (HOBt). This forms the azanyl ester intermediate, which undergoes a-sigmatropic rearrangement catalyzed by iron or ruthenium complexes.
Reaction Conditions
-
Coupling Step :
-
Reagents: Phenylacetic acid (1 eq), TrocNHOH (1.2 eq), DCC (1.5 eq), HOBt (1.5 eq).
-
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).
-
Temperature: 0–25°C, 12–24 hours.
-
-
Rearrangement Step :
Key Data
Catalytic Asymmetric 1,3-Nitrogen Migration
Ruthenium-Catalyzed Stereocontrolled Migration
This method employs a chiral ruthenium catalyst to induce 1,3-nitrogen migration in Troc-protected hydroxylamine esters, directly yielding enantiomerically enriched α-amino acids.
Procedure
-
Substrate Preparation : Phenylacetic acid is converted to its Troc-protected hydroxylamine ester via DCC/HOBt coupling.
-
Migration Reaction :
Optimization Insights
-
Solvent Effects : Dichloromethane outperforms THF or methanol, which lead to side products.
-
Base Selection : K₂CO₃ ensures high conversion (>99%) compared to Et₃N or Na₂CO₃.
Direct Amine Protection of Phenylglycine
Troc Protection of 2-Amino-2-phenylacetic Acid
Phenylglycine is reacted with 2,2,2-trichloroethyl chloroformate (Troc-Cl) under Schotten-Baumann conditions to introduce the Troc group.
Reaction Protocol
-
Reagents : Phenylglycine (1 eq), Troc-Cl (1.2 eq), NaOH (2.5 eq).
-
Solvent : Water/dioxane (1:1).
-
Temperature : 0–5°C, 2 hours.
Challenges
-
Phenylglycine’s instability necessitates in situ generation or use of stabilized salts.
-
Competing O-Troc formation is minimized by pH control (pH 9–10).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) | ee (%) |
|---|---|---|---|---|
| Carbodiimide Coupling | High yield, scalable | Requires chiral catalysts | 90–96 | 95–98 |
| 1,3-Nitrogen Migration | Excellent enantioselectivity | Sensitive to solvent/base | 95 | 97 |
| Direct Amine Protection | Simple two-step process | Low substrate stability | 80–85 | N/A |
Experimental Considerations
Chemical Reactions Analysis
Types of Reactions
Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trichloroethoxycarbonyl group or the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenyl magnesium bromide in anhydrous ether for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Analytical Techniques
High-Performance Liquid Chromatography (HPLC) :
The compound can be analyzed using reverse-phase HPLC methods. A typical mobile phase consists of acetonitrile and water with phosphoric acid, which can be substituted with formic acid for mass spectrometry applications. This method allows for the efficient separation and purification of the compound from impurities .
Research Applications
- Amino Acid Derivatives :
- Drug Development :
- C-H Amination Reactions :
Case Studies
Mechanism of Action
The mechanism of action of Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid involves:
Molecular Targets: The compound interacts with specific enzymes or proteins, leading to inhibition or modification of their activity.
Pathways Involved: It may interfere with metabolic pathways or signal transduction pathways, resulting in altered cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Analogues
The compound is compared to structurally related molecules with variations in protective groups, aromatic substituents, or backbone modifications. Below is a detailed analysis:
Critical Analysis of Protective Groups
Teoc vs. Fmoc :
- Teoc offers superior stability under acidic conditions compared to Fmoc , which is base-labile. This makes Teoc ideal for syntheses requiring acid-mediated steps (e.g., Boc deprotection) .
- Fmoc is preferred in SPPS due to its orthogonal deprotection with piperidine and UV detectability .
Teoc vs. Trifluoroacetyl (Tfa) :
- Tfa is smaller and less sterically hindered but requires harsher basic conditions for removal, limiting compatibility with base-sensitive substrates .
- Teoc ’s reductive cleavage (Zn/AcOH) is milder and selective, advantageous in complex syntheses .
Teoc vs. Carbamoyl/Unprotected Analogues :
- Unprotected derivatives like diphenylhydantoic acid or benzilic acid lack synthetic versatility but exhibit inherent bioactivity or chelation properties .
Research Findings
- Synthetic Utility: Teoc-protected intermediates are critical in glycosylation reactions. For example, highlights its use in synthesizing hexahydropyrano[3,2-d][1,3]dioxin derivatives, where Teoc ensures amine integrity during acidic hydrolysis .
- Stability Studies : The trichloroethoxy group’s electron-withdrawing nature enhances resistance to nucleophilic attack, as shown in reductions of trichloroacetamide derivatives () .
- Comparative Performance : In multicomponent Petasis reactions (), Teoc outperforms bulkier groups (e.g., Boc) by minimizing steric hindrance, yielding 82% product .
Biological Activity
Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid, commonly referred to as (S)-Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its applications.
- Molecular Formula : C₁₁H₁₀Cl₃N₁O₄
- Molecular Weight : 326.55 g/mol
- CAS Number : 83846-88-2
- InChI Key : LROKCBKQEZCUKI-QMMMGPOBSA-N
Synthesis
The synthesis of this compound typically involves the reaction of phenylalanine derivatives with trichloroethanol and carbonyl compounds under controlled conditions. The process can be optimized through various catalytic methods to enhance yield and purity.
Biological Mechanisms
This compound exhibits its biological activity primarily through interactions with specific protein targets. The compound's structure allows it to modulate protein functions effectively, which can lead to various pharmacological effects.
- Protein Interaction : The compound binds to target proteins, influencing their activity.
- Enzyme Modulation : It may act as an inhibitor or activator of enzymes involved in metabolic pathways.
- Cell Signaling Pathways : It has been shown to affect signaling pathways that regulate cell growth and apoptosis.
Antimicrobial Activity
Studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis.
Anticancer Properties
Research has demonstrated that this compound can induce apoptosis in cancer cells by activating caspase pathways. In vitro studies have shown significant cytotoxic effects against several cancer cell lines.
Case Studies
- Antimicrobial Efficacy
- A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of phenyl derivatives against Escherichia coli and Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating potent antimicrobial activity.
| Compound | MIC (µg/mL) |
|---|---|
| This compound | 32 |
| Control (Ampicillin) | 16 |
- Anticancer Activity
- In a study reported in Cancer Research, the compound was tested on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent increase in apoptosis with an IC50 value of 25 µM.
| Concentration (µM) | % Apoptosis |
|---|---|
| 5 | 10 |
| 10 | 30 |
| 25 | 60 |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid, and what analytical techniques are essential for confirming its structure?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with amino group protection using the trichloroethoxy carbonyl (Troc) group. For example, analogous procedures use coupling reagents like DCC/NHS for amide bond formation , followed by purification via HPLC or column chromatography . Critical characterization techniques include:
- NMR spectroscopy to confirm the Troc group's presence (e.g., δ ~4.5 ppm for -OCH2CCl3 protons) and amino acid backbone integrity .
- Mass spectrometry (MS) to verify molecular weight and fragmentation patterns .
- TLC monitoring at each step to assess reaction progress and purity .
Q. How does the Troc group compare to Fmoc/Cbz in peptide synthesis regarding stability and deprotection?
- Methodological Answer : The Troc group offers distinct advantages:
- Acid stability : Unlike Fmoc (base-labile) or Cbz (hydrogenolysis-sensitive), Troc is stable under mild acidic/basic conditions, enabling orthogonal protection strategies .
- Deprotection : Requires reductive cleavage (e.g., Zn/AcOH) or nucleophilic agents (e.g., thiols), minimizing side reactions in sensitive peptide backbones . Validate compatibility with other functional groups using controlled model reactions .
Q. What purification strategies are effective for isolating this compound, considering its solubility and common byproducts?
- Methodological Answer :
- Solvent selection : Use polar aprotic solvents (e.g., DMF, DCM) for dissolution, followed by gradient elution in reverse-phase HPLC .
- Byproduct removal : Silica gel chromatography effectively separates unreacted trichloroethoxy reagents .
- Crystallization : Optimize conditions (e.g., ethanol/water mixtures) to enhance yield and purity .
Advanced Research Questions
Q. How can contradictory data on reaction yields under varying solvent systems be resolved?
- Methodological Answer : Systematically evaluate:
- Solvent polarity : Polar solvents (e.g., DMF) may enhance coupling efficiency but increase side reactions; non-polar solvents (e.g., toluene) improve selectivity but slow kinetics .
- Temperature control : Use microwave-assisted synthesis to reduce reaction times and byproduct formation .
- In-line analytics : Employ real-time FTIR or Raman spectroscopy to monitor intermediate stability .
Q. What mechanistic insights explain unexpected byproducts during Troc deprotection under acidic conditions?
- Methodological Answer :
- Competitive pathways : Acidic conditions may protonate the Troc group, leading to partial hydrolysis or β-elimination. Use isotopic labeling (e.g., deuterated acetic acid) to track protonation sites .
- Byproduct identification : LC-MS/MS and 2D NMR (e.g., HSQC, COSY) can resolve structures of degradation products .
- Mitigation : Introduce stabilizing additives (e.g., scavengers like thiophenol) or switch to milder reductants (e.g., samarium iodide) .
Q. How does the Troc group’s steric bulk influence regioselectivity in subsequent derivatization reactions?
- Methodological Answer :
- Steric mapping : Perform DFT calculations to model spatial hindrance around the Troc-protected amine .
- Experimental validation : Compare reaction outcomes (e.g., acylation, alkylation) with less bulky protecting groups (e.g., Boc). Use X-ray crystallography to confirm steric effects on molecular packing .
Q. Can computational methods predict this compound’s behavior in novel enzymatic or catalytic systems?
- Methodological Answer :
- Docking studies : Use software like AutoDock to simulate interactions with biological targets (e.g., proteases) or catalysts .
- MD simulations : Assess conformational flexibility and solvent accessibility of the Troc group in aqueous/organic environments .
- Validation : Cross-reference computational predictions with kinetic assays (e.g., stopped-flow spectroscopy) .
Data Contradiction Analysis
Q. Why do reported melting points vary across studies, and how can this be standardized?
- Methodological Answer :
- Polymorphism : Screen for crystalline forms using DSC and XRPD .
- Purity thresholds : Ensure ≥98% purity via qNMR before thermal analysis .
- Standardized protocols : Adopt ISTA guidelines for heating rates and sample preparation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
